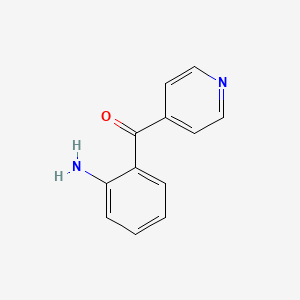










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.CC[O:11][CH2:12][CH3:13].[Mg+2].[Br-].[Br-].C(#N)[C:18]1[C:19](=C[CH:22]=[CH:23][CH:24]=1)[NH2:20].S(=O)(=O)(O)O>C1C=CC=CC=1>[NH2:20][C:19]1[CH:18]=[CH:24][CH:23]=[CH:22][C:13]=1[C:12]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:11] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
98.37 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC.[Mg+2].[Br-].[Br-]
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)#N
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
by partitioning between ether and saturated bicarbonate) and diethyl ether (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added over 1 h to a cooled solution (−78° C.) of n-butyl lithium (0.381 mol of a 2.5 M solution in hexane) under argon
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was transferred to a jacketed addition funnel at −50° C.
|
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
|
Type
|
WAIT
|
|
Details
|
was digested for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resultant mixture was extracted with ethyl acetate ((400 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (3×400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography in a step gradient fashion (one liter methylene chloride; one liter ethyl acetate:methylene chloride 1:9; one liter ethyl acetate:methylene chloride 2:8; one liter ethyl acetate:methylene chloride 3:7; one liter ethyl acetate:methylene chloride 4:6) which
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)C2=CC=NC=C2)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |